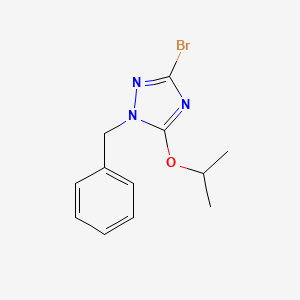

1-benzyl-3-bromo-5-isopropoxy-1H-1,2,4-triazole

Description

Properties

IUPAC Name |

1-benzyl-3-bromo-5-propan-2-yloxy-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrN3O/c1-9(2)17-12-14-11(13)15-16(12)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGUXSOKQSXGTOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC(=NN1CC2=CC=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901175867 | |

| Record name | 1H-1,2,4-Triazole, 3-bromo-5-(1-methylethoxy)-1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901175867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1415719-55-9 | |

| Record name | 1H-1,2,4-Triazole, 3-bromo-5-(1-methylethoxy)-1-(phenylmethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1415719-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,4-Triazole, 3-bromo-5-(1-methylethoxy)-1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901175867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Profile: 1-Benzyl-3-bromo-5-isopropoxy-1H-1,2,4-triazole

The following technical guide details the chemical structure, synthesis, and reactivity profile of 1-benzyl-3-bromo-5-isopropoxy-1H-1,2,4-triazole . This document is structured for researchers requiring a rigorous understanding of this scaffold for medicinal chemistry optimization, specifically within structure-activity relationship (SAR) studies involving 1,2,4-triazoles.

Chemical Identity & Structural Analysis[1][2][3]

This molecule represents a trisubstituted 1,2,4-triazole core, characterized by a specific substitution pattern that balances lipophilicity (benzyl, isopropoxy) with synthetic utility (bromo). It is frequently utilized as an advanced intermediate in the synthesis of agrochemicals and pharmaceuticals, particularly for targets requiring a bioisostere of amide or ester linkages.

Core Data Table

| Property | Value |

| IUPAC Name | 1-benzyl-3-bromo-5-(propan-2-yloxy)-1H-1,2,4-triazole |

| Molecular Formula | |

| Molecular Weight | 296.17 g/mol |

| Exact Mass | 295.0320 |

| Predicted LogP | ~3.4 (High lipophilicity due to benzyl/isopropoxy) |

| H-Bond Donors | 0 |

| H-Bond Acceptors | 4 (N2, N4, O, Triazole ring system) |

| SMILES | CC(C)OC1=NC(Br)=NN1CC2=CC=CC=C2 |

Structural Logic

The 1,2,4-triazole ring acts as the central scaffold. The N1-benzyl group fixes the tautomeric state of the ring, preventing the rapid proton transfer typical of unsubstituted triazoles. The C3-bromo substituent is a "warhead" for palladium-catalyzed cross-coupling, while the C5-isopropoxy group provides steric bulk and modifies the electronic properties of the ring, often enhancing metabolic stability compared to a simple methoxy or hydroxy group.

Synthetic Pathways & Protocols

The synthesis of this molecule relies on the regioselective nucleophilic aromatic substitution (

Pathway Diagram (Graphviz)

Figure 1: Synthetic route highlighting the critical regioselective substitution step.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Benzyl-3,5-dibromo-1H-1,2,4-triazole

Rationale: Direct alkylation of 3,5-dibromo-1,2,4-triazole yields the N1-substituted product as the major isomer due to steric and electronic control.

-

Reagents: 3,5-Dibromo-1,2,4-triazole (1.0 eq), Benzyl bromide (1.1 eq), Potassium Carbonate (

, 2.0 eq). -

Solvent: Acetonitrile (

) or DMF. -

Procedure:

-

Dissolve 3,5-dibromo-1,2,4-triazole in acetonitrile.

-

Add

and stir at room temperature for 15 minutes to deprotonate. -

Add benzyl bromide dropwise.

-

Stir at 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Workup: Filter off inorganic salts. Concentrate filtrate. Recrystallize from ethanol/water to obtain the white crystalline solid.

-

Step 2: Regioselective Introduction of Isopropoxy Group

Rationale: In 1-substituted-3,5-dibromo-1,2,4-triazoles, the C5 position (adjacent to the alkylated nitrogen) is significantly more electrophilic than the C3 position. This allows for highly selective substitution using alkoxides.

-

Reagents: 1-Benzyl-3,5-dibromo-1H-1,2,4-triazole (1.0 eq), Sodium Isopropoxide (1.2 eq).

-

Solvent: Anhydrous Isopropanol (iPrOH).

-

Procedure:

-

Prepare sodium isopropoxide in situ by dissolving sodium metal in anhydrous isopropanol under

atmosphere. -

Add the 1-benzyl-3,5-dibromo-triazole intermediate.

-

Reflux the mixture (approx. 82°C) for 3–5 hours.

-

Critical Control Point: Monitor reaction strictly to prevent over-substitution (dispalcement of both bromines). The C5-Br is displaced first.

-

Workup: Quench with water, extract with ethyl acetate. Wash organic layer with brine. Dry over

. -

Purification: Silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes). The product elutes after any unreacted starting material.

-

Reactivity Profile & Applications

The C3-Bromo "Warhead"

The remaining bromine at the C3 position is chemically distinct from the C5 position. It is less electrophilic towards

-

Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to form 3-aryl-5-isopropoxy-triazoles.

-

Sonogashira Coupling: Reacts with terminal alkynes to extend the carbon skeleton.

-

Buchwald-Hartwig Amination: Allows for the introduction of amine groups at C3, creating amino-triazole drugs.

Functional Logic Diagram

Figure 2: Structure-Activity Relationship (SAR) nodes of the scaffold.

Analytical Characterization Expectations

To validate the structure, the following spectral signatures should be observed:

-

1H NMR (

):-

Benzyl: Multiplet at

7.2–7.4 ppm (5H). -

Benzyl

: Singlet at -

Isopropoxy CH: Septet at

~4.9 ppm (1H). -

Isopropoxy

: Doublet at

-

-

13C NMR:

-

C5 (Triazole): ~155–160 ppm (Deshielded by Oxygen and Nitrogen).

-

C3 (Triazole): ~135–140 ppm (Attached to Br).

-

-

Mass Spectrometry (ESI+):

-

Expect an

peak at m/z 296/298 (1:1 ratio due to

-

References

-

Regioselectivity in Triazole Substitution: Study of the nucleophilic substitution of 1-benzyl-3,5-dibromo-1H-1,2,4-triazole. Source: University of Central Florida (Retrieved via STARS).

-

General Synthesis of 1,2,4-Triazoles: Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Source: Frontiers in Chemistry.

-

Alkylation of S-Substituted Triazoles (Regioselectivity Analog): Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles. Source: Chemistry Central Journal (NIH).

-

Commercial Analog Data (1-Benzyl-3,5-dibromo-1H-1,2,4-triazole): Physical properties and CAS registry data for the dibromo precursor. Source: ChemScene.

Technical Guide: The 3-Bromo-5-Alkoxy-1,2,4-Triazole Scaffold

The following is an in-depth technical guide on the 3-bromo-5-alkoxy-1,2,4-triazole scaffold, designed for researchers and drug development professionals.

Core Architecture, Synthetic Protocols, and Medicinal Utility

Executive Summary

The 1,2,4-triazole ring is a privileged structure in medicinal chemistry, serving as a bioisostere for amides and esters while offering superior metabolic stability.[1] Within this class, the 3-bromo-5-alkoxy-1,2,4-triazole scaffold represents a high-value "bifunctional" core. The bromine atom provides a handle for transition-metal-catalyzed cross-coupling (Suzuki, Sonogashira), while the alkoxy group modulates lipophilicity (LogP) and hydrogen-bond accepting capacity.

This guide details the synthesis, regioselective functionalization, and therapeutic applications of this scaffold, moving beyond generic descriptions to provide actionable, self-validating protocols.

Structural Properties & Tautomerism

Understanding the tautomeric nature of the 1,2,4-triazole ring is a prerequisite for controlled synthesis. In its unsubstituted form, 3-bromo-5-methoxy-1,2,4-triazole exists in a tautomeric equilibrium that renders the 3- and 5-positions chemically equivalent until N-alkylation occurs.

Electronic "Push-Pull" System

The scaffold features a unique electronic environment:

-

C3-Bromo: An electron-withdrawing group (EWG) that activates the ring for nucleophilic attack and serves as an oxidative addition site for Pd(0).

-

C5-Alkoxy: An electron-donating group (EDG) by resonance, which stabilizes the ring against degradation but deactivates the adjacent nitrogen towards nucleophilic substitution.

This "push-pull" dynamic creates a dipole moment that influences the regioselectivity of N-alkylation, a critical step in library generation.

Visualization: Tautomeric Equilibrium & Reactivity

The following diagram illustrates the tautomeric shifts and the resulting reactive sites.

Figure 1: Tautomeric equilibrium of the 1,2,4-triazole core. The 1H and 2H forms are dominant, driving N1/N2 alkylation selectivity.

Synthetic Strategies: The "Make" Phase

The most robust route to this scaffold begins with the commercially available 3,5-dibromo-1,2,4-triazole . Direct cyclization methods exist but often suffer from poor regiocontrol. The displacement method described below is self-validating due to the symmetry of the starting material.

Protocol: Mono-Alkoxylation of 3,5-Dibromo-1,2,4-Triazole

This protocol selectively displaces one bromine atom. Because the starting material is symmetric (in the fluxional H-form), regioselectivity is not an issue at this stage.

Reagents:

-

3,5-Dibromo-1,2,4-triazole (1.0 equiv)

-

Sodium Alkoxide (e.g., NaOMe, 2.2 equiv)

-

Methanol (anhydrous, 0.5 M concentration)

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with 3,5-dibromo-1,2,4-triazole and dissolve in anhydrous methanol under Argon.

-

Addition: Cool the solution to 0°C. Add Sodium Methoxide (25% wt in MeOH) dropwise over 20 minutes. Rationale: Slow addition prevents thermal runaway and bis-substitution.

-

Reflux: Warm to room temperature, then heat to reflux (65°C) for 4–6 hours.

-

Validation (TLC/LCMS): Monitor consumption of starting material. The product (3-bromo-5-methoxy-1,2,4-triazole) will appear as a more polar spot.

-

Self-Validating Check: If bis-substitution (3,5-dimethoxy) is observed, reduce reaction temperature or equivalents of alkoxide in future runs.

-

-

Workup: Quench with glacial acetic acid (to pH 6). Concentrate in vacuo. Resuspend in EtOAc, wash with water and brine. Dry over Na2SO4.

-

Purification: Recrystallization from EtOAc/Hexanes is usually sufficient.

Yield Expectation: 75–85%.

Functionalization: The "Modify" Phase

Once the 3-bromo-5-alkoxy core is synthesized, it must be functionalized. This occurs in two orthogonal steps: N-alkylation (introducing the R1 group) and C-C coupling (introducing the R2 group at the bromine).

Critical Challenge: Regioselective N-Alkylation

Alkylation can occur at N1, N2, or N4. For 3-bromo-5-alkoxy-1,2,4-triazoles, N1-alkylation is generally favored sterically and electronically, but mixtures are common.

-

N1-Isomer: The alkyl group is adjacent to the Carbon bearing the Bromo or Alkoxy (depending on numbering).

-

N2-Isomer: Often formed as a minor product; separation requires column chromatography.

Optimization Table: Alkylation Conditions

| Parameter | Condition A (Kinetic) | Condition B (Thermodynamic) | Outcome |

| Base | K2CO3 / NaH | Cs2CO3 | Cs+ promotes tighter ion pairing, often improving N1 selectivity. |

| Solvent | Acetone / DMF | Acetonitrile | DMF promotes rapid reaction but lower regioselectivity. |

| Temp | 0°C to RT | Reflux | Lower temps favor the kinetic N1 product. |

Protocol: Suzuki-Miyaura Cross-Coupling

The bromine at position 3 is highly reactive towards Pd(0). This step is typically performed after N-alkylation to prevent catalyst poisoning by the free NH.

Reagents:

-

N-Alkylated 3-bromo-5-alkoxy-triazole (1.0 equiv)

-

Aryl Boronic Acid (1.2 equiv)

-

Pd(dppf)Cl2 (0.05 equiv)

-

K3PO4 (2.0 equiv)

-

Dioxane/Water (4:1)

Workflow:

-

Degassing: Sparge solvents with Argon for 15 minutes. Rationale: Oxygen scavenges the Pd catalyst, stalling the cycle.

-

Reaction: Combine reagents in a sealed tube. Heat to 90°C for 12 hours.

-

Diagram: The catalytic cycle below visualizes the bromine activation.

Figure 2: Palladium catalytic cycle for functionalizing the C3-Bromo position.

Medicinal Chemistry Applications

The 3-bromo-5-alkoxy scaffold is not merely a linker; it actively contributes to the pharmacophore.

Physicochemical Tuning

-

Lipophilicity (LogP): The alkoxy group (O-Me, O-Et, O-CF3) allows fine-tuning of LogP without changing the steric bulk significantly.

-

H-Bonding: The triazole nitrogens (N2/N4) act as Hydrogen Bond Acceptors (HBA). The alkoxy oxygen adds a weak HBA, altering the solvation shell.

Case Study: Antifungal & Anticancer Agents

Research indicates that 1,2,4-triazoles inhibit lanosterol 14α-demethylase (CYP51) , a key enzyme in fungal sterol biosynthesis.[1]

-

Mechanism: The N4 of the triazole coordinates to the heme iron of CYP51.

-

Scaffold Role: The 3-aryl group (introduced via Suzuki coupling) fits into the hydrophobic pocket of the enzyme, while the 5-alkoxy group can interact with proximal polar residues or solvent waters.

References

-

Regioselectivity of Alkylation: Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal. 2[3]

-

Nucleoside Analogues: Synthesis and Reactivity of Halogenated 1,2,4-Triazole Nucleoside Analogues. Synthesis.[4][5][6][7][8][9][10][11][12] 13

-

Medicinal Profile: An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry. 14

-

Palladium Catalysis: Palladium-Catalysed Coupling Chemistry. Fisher Scientific Technical Notes. 4

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. Pyrazolo[5,1-c][1,2,4]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry [mdpi.com]

- 6. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: 1-Benzyl-3-bromo-5-isopropoxy-1H-1,2,4-triazole

[1]

Part 1: Identification & Core Properties[1]

This compound serves as a high-value scaffold for the development of kinase inhibitors, antifungal agents, and GPCR ligands. Its structural uniqueness lies in the regioselective functionalization of the 1,2,4-triazole ring, offering orthogonal reactivity handles: a bromo-group for cross-coupling (C3), an isopropoxy group for lipophilic tuning (C5), and a benzyl group (N1) serving as either a pharmacophore or a removable protecting group.

Chemical Identity Table

| Property | Data |

| CAS Number | 1415719-55-9 |

| Chemical Name | 1-Benzyl-3-bromo-5-isopropoxy-1H-1,2,4-triazole |

| Molecular Formula | C₁₂H₁₄BrN₃O |

| Molecular Weight | 296.17 g/mol |

| Exact Mass | 295.0320 |

| SMILES | CC(C)OC1=NC(Br)=NN1CC2=CC=CC=C2 |

| InChI Key | InChI=1S/C12H14BrN3O/c1-8(2)17-12-15-11(13)16(12)7-9-5-3-4-6-9 |

| Predicted LogP | ~3.4 (Lipophilic) |

| H-Bond Donors/Acceptors | 0 / 4 |

Part 2: Synthesis & Reaction Engineering[6]

The synthesis of 1415719-55-9 is a classic example of regiocontrolled Nucleophilic Aromatic Substitution (SNAr) on an electron-deficient heterocycle.

The "Self-Validating" Synthesis Protocol

Objective: Synthesize 1-benzyl-3-bromo-5-isopropoxy-1H-1,2,4-triazole from 1-benzyl-3,5-dibromo-1H-1,2,4-triazole.

Mechanism: The 1,2,4-triazole ring is electron-poor. The C5 position (adjacent to the N1-benzyl group) is significantly more electrophilic than the C3 position due to the inductive electron-withdrawing effect of the N1-substituent. Consequently, nucleophiles (alkoxides) preferentially attack C5, displacing the bromine atom.

Step-by-Step Methodology

-

Reagent Preparation (In Situ Generation):

-

Setup: Flame-dried round-bottom flask, inert atmosphere (N₂ or Ar).

-

Action: Dissolve Sodium metal (1.1 eq) in anhydrous Isopropanol (excess, serves as solvent). Stir until H₂ evolution ceases and a clear solution of Sodium Isopropoxide (NaOiPr) forms.

-

Why: Generating the alkoxide in situ ensures moisture-free conditions, preventing hydrolysis of the dibromo precursor to the triazolone side-product.

-

-

Substrate Addition:

-

Action: Cool the NaOiPr solution to 0°C. Slowly add 1-benzyl-3,5-dibromo-1H-1,2,4-triazole (CAS 106724-85-0) dissolved in a minimal amount of anhydrous THF or Isopropanol.

-

Control Point: Maintain temperature < 5°C during addition to prevent exotherms that could lead to bis-substitution.

-

-

Reaction Phase:

-

Action: Allow the mixture to warm to Room Temperature (RT) and stir. If conversion is slow (monitor by TLC/LC-MS), heat to mild reflux (80°C).

-

Endpoint: Reaction is complete when the starting material (dibromo) is consumed.

-

Expected Time: 2–6 hours at reflux.

-

-

Workup & Purification:

Synthetic Workflow Diagram

Figure 1: Regioselective synthesis pathway via SNAr mechanism favoring C5 substitution.

Part 3: Analytical Validation (QC)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Regiochemistry Proof (NOESY NMR)

The critical challenge is distinguishing the 5-isopropoxy isomer (Target) from the 3-isopropoxy isomer (Impurity).

-

Target (5-isopropoxy): The isopropyl group is spatially close to the N1-benzyl group.

-

Diagnostic Signal: A strong NOE correlation (Nuclear Overhauser Effect) will be observed between the Benzyl -CH₂- protons and the Isopropyl -CH- proton .

-

Absence of Signal: If the isopropoxy is at C3, it is too distant from the benzyl group to show an NOE correlation.

1H-NMR Expectations (CDCl₃, 400 MHz)

-

δ 7.20–7.40 (m, 5H): Aromatic Benzyl protons.

-

δ 5.20 (s, 2H): Benzyl -CH₂- (Singlet).

-

δ 4.95 (sept, 1H): Isopropyl -CH- (Septet).

-

δ 1.35 (d, 6H): Isopropyl -CH₃ (Doublet).

Part 4: Strategic Applications in Drug Discovery

This molecule is a "linchpin" scaffold. The bromine atom at C3 is a versatile handle for Palladium-catalyzed cross-coupling reactions, allowing the rapid generation of libraries.

Functionalization Logic

-

Suzuki-Miyaura Coupling:

-

Reaction: Ar-B(OH)₂ + Pd(0).

-

Result: Installation of biaryl systems at C3. Common in kinase inhibitors (e.g., p38 MAP kinase).

-

-

Buchwald-Hartwig Amination:

-

Reaction: R-NH₂ + Pd(0).

-

Result: Introduction of amino groups at C3, increasing solubility and H-bond capability.

-

-

Debenzylation (Optional):

-

Reaction: H₂ / Pd-C or TFA/Anisole (if PMB is used).

-

Result: Reveals the free NH-triazole (tautomeric equilibrium), which can be re-alkylated or serve as a hydrogen bond donor.

-

Scaffold Utility Diagram

Figure 2: Divergent synthesis capabilities of the scaffold in medicinal chemistry.

References

-

MolAid . (n.d.). Chemical Structure and CAS Data for 1415719-55-9. Retrieved March 4, 2026, from [Link]

-

Fivush, A. M. (1988).[3] New synthetic transformations of 1-benzyl-3,5-dibromo-1H-1,2,4-triazole. University of Central Florida, Retrospective Theses and Dissertations. (Validates the reactivity of the dibromo precursor).

Strategic Utilization of 3-Bromo-5-isopropoxy-1,2,4-triazole Building Blocks in Modern Drug Discovery

Executive Summary

In the pursuit of novel therapeutics, the strategic selection of heterocyclic building blocks dictates the success of lead optimization. The 3-bromo-5-isopropoxy-1,2,4-triazole scaffold, frequently utilized in its N-protected form such as 1-benzyl-3-bromo-5-isopropoxy-1H-1,2,4-triazole (CAS 1415719-55-9)[1], represents a highly versatile intermediate. This whitepaper deconstructs the structural rationale, orthogonal reactivity, and self-validating synthetic workflows associated with this building block, empowering medicinal chemists to seamlessly integrate it into complex API (Active Pharmaceutical Ingredient) synthesis.

Pharmacophore Rationale: The Triazole Core & Substituent Effects

The design of this specific building block is not arbitrary; every functional group serves a distinct mechanistic and pharmacokinetic purpose.

-

The 1,2,4-Triazole Core (The Bioisostere): The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, widely deployed as a metabolically stable bioisostere for amides, esters, and carboxylic acids[2]. Unlike classical amides, which are susceptible to rapid hydrolysis by amidases, the triazole core maintains the necessary hydrogen-bond acceptor/donor geometry while resisting enzymatic cleavage[3]. Furthermore, its dipole character enhances target binding affinity[2].

-

The C5-Isopropoxy Group (Steric & Electronic Tuning): The introduction of an isopropoxy (-OiPr) group at the C5 position serves a dual purpose. First, it acts as an electron-donating group via resonance, tuning the electron density of the triazole ring to modulate its pKa. Second, the branched isopropyl moiety provides a steric shield, protecting the heterocycle from oxidative metabolism (e.g., by Cytochrome P450 enzymes) while simultaneously increasing the overall lipophilicity (LogP) of the molecule to improve membrane permeability.

-

The C3-Bromo Handle (The Electrophile): The carbon-bromine bond at the 3-position is highly polarized due to the electron-deficient nature of the triazole ring. This makes it an exceptional substrate for oxidative addition to low-valent transition metals, serving as the primary anchor point for late-stage functionalization[4].

Table 1: Physicochemical & Reactivity Profile

| Structural Feature | Chemical Role | Medicinal Chemistry Rationale |

| 1,2,4-Triazole Core | Scaffold | Amide/ester bioisostere; provides high metabolic stability and critical H-bond donor/acceptor vectors[5]. |

| C3-Bromine (-Br) | Electrophilic Handle | Enables Palladium-catalyzed C-C (Suzuki/Negishi) and C-N (Buchwald-Hartwig) cross-coupling[6]. |

| C5-Isopropoxy (-OiPr) | Steric/Electronic Modulator | Increases lipophilicity; shields the core from enzymatic degradation; donates electron density. |

| N1-Benzyl (-Bn) | Protecting Group | Prevents catalyst poisoning via N-coordination during cross-coupling; easily cleaved via hydrogenolysis. |

Orthogonal Reactivity and Synthetic Workflow

A critical challenge in triazole chemistry is the propensity of the free N-H group to coordinate with palladium catalysts, forming stable, inactive Pd-triazolyl complexes that halt cross-coupling cycles. To circumvent this, the building block is typically employed in an N-protected state (e.g., N-benzyl).

The workflow relies on a sequence of Palladium-Catalyzed Cross-Coupling followed by Hydrogenolytic Deprotection .

Figure 1: Synthetic workflow for the functionalization of 3-bromo-5-isopropoxy-1,2,4-triazole.

Self-Validating Experimental Methodologies

As an application scientist, I emphasize that protocols must not merely be a list of steps, but a logically sound sequence where each reagent choice is driven by chemical causality.

Protocol A: Suzuki-Miyaura Cross-Coupling at the C3 Position

This protocol details the C-C bond formation using an arylboronic acid[4].

-

Reaction Assembly: In an oven-dried Schlenk flask, combine 1-benzyl-3-bromo-5-isopropoxy-1H-1,2,4-triazole (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

-

Causality: The inorganic base (K₂CO₃) is strictly required to coordinate with the boronic acid, forming a negatively charged, highly nucleophilic "ate" complex. Without this activation, the transmetalation step onto the palladium center will fail[4].

-

-

Catalyst Introduction: Add Pd(dppf)Cl₂ (0.05 equiv).

-

Causality: The bidentate dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand enforces a cis-geometry on the palladium intermediate. This spatial arrangement dramatically accelerates the final reductive elimination step, driving the formation of the new C-C bond while suppressing unwanted side reactions.

-

-

Solvent & Deoxygenation: Suspend the mixture in 1,4-Dioxane/H₂O (4:1, v/v). Degas the system via three freeze-pump-thaw cycles or vigorous argon sparging for 15 minutes.

-

Causality: Oxygen must be rigorously excluded. O₂ promotes the oxidative homocoupling of the boronic acid (yielding biaryl byproducts) and irreversibly oxidizes the active Pd(0) species to inactive Pd(II) states.

-

-

Execution & Monitoring: Heat the sealed flask to 90 °C for 12 hours.

-

Self-Validation Checkpoint: Analyze the reaction via LC-MS. The starting material exhibits a distinct isotopic signature due to the bromine atom (M and M+2 peaks of equal intensity at m/z ~296/298). The complete disappearance of this doublet, replaced by the mass of the coupled product, guarantees successful conversion.

-

-

Isolation: Cool to room temperature, extract with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography.

Protocol B: N-Benzyl Deprotection via Hydrogenolysis

Once the C3 position is functionalized, the benzyl protecting group is removed to yield the active pharmaceutical scaffold.

-

Preparation: Dissolve the purified intermediate from Protocol A in anhydrous Methanol or Ethanol.

-

Catalyst Addition: Carefully add 10% Pd/C (0.1 equiv by weight) under an inert atmosphere.

-

Causality: Palladium on carbon efficiently catalyzes the cleavage of the benzylic C-N bond via oxidative addition into the C-N bond followed by hydrogenolysis.

-

-

Execution: Evacuate the flask and backfill with H₂ gas (balloon pressure, 1 atm). Stir vigorously at room temperature for 4–8 hours.

-

Filtration & Workup: Filter the crude suspension through a tightly packed pad of Celite.

-

Causality: Celite is mandatory to trap the pyrophoric, fine particulate Pd/C catalyst. Passing the mixture through Celite ensures the final API scaffold is free of heavy metal contamination, a critical regulatory requirement in drug development. Concentrate the filtrate in vacuo to yield the final 3-aryl-5-isopropoxy-1H-1,2,4-triazole.

-

Conclusion

The 3-bromo-5-isopropoxy-1,2,4-triazole building block is a masterclass in rational chemical design. By combining the metabolic resilience of the triazole bioisostere, the steric/lipophilic tuning of the isopropoxy group, and the orthogonal cross-coupling capability of the bromo handle, medicinal chemists can rapidly generate diverse, high-quality compound libraries. Adhering to the mechanistically driven protocols outlined above ensures high yields, reproducibility, and the successful integration of this scaffold into advanced therapeutic programs.

References

- Source: chemscene.

- Source: unimore.

- Source: nih.

- Source: drughunter.

- 5-Bromo-3-(methylthio)

- Source: researchgate.

Sources

Precision Functionalization of 1-Substituted 1,2,4-Triazoles: Targeting the C5 Vector

Executive Summary: The C5 Strategic Vector

In the architecture of modern pharmacophores, the 1,2,4-triazole ring acts as a premier bioisostere for amide bonds and carboxylic acids, offering improved metabolic stability and hydrogen-bonding potential. While the N1-substitution pattern is easily established via alkylation, the C5-position (flanked by N1 and N4) represents the most electronically distinct and synthetically versatile vector for diversification.

This guide provides a rigorous technical analysis of the C5-position's reactivity. We move beyond generic heterocyclic chemistry to focus on two high-fidelity workflows: Directed Ortho-Lithiation (kinetic control) and Transition-Metal Catalyzed C-H Activation (thermodynamic/catalytic control).

Electronic Landscape & Regioselectivity[1][2]

To manipulate the 1,2,4-triazole ring, one must first understand the electronic bias that differentiates C5 from C3.

The Inductive Dominance of C5

In a 1-substituted 1,2,4-triazole, the C5 proton is significantly more acidic than the C3 proton. This acidity differential is driven by two factors:

-

Inductive Effect (-I): The C5 carbon is flanked by two nitrogen atoms (N1 and N4). The N1 substituent (typically an alkyl or aryl group) exerts a proximity effect that, combined with the electronegativity of N4, renders the C5-H bond highly polarized.

-

Lone Pair Repulsion: The lone pair on N4 creates a dipole orientation that favors deprotonation at C5 to relieve electronic tension upon metalation.

Acidity Hierarchy (Approximate pKa in DMSO):

-

Benzene: ~43

-

1-Methylimidazole (C2-H): ~32

-

1-Substituted-1,2,4-Triazole (C5-H): ~28-30 (Highly reactive to strong bases)

-

1-Substituted-1,2,4-Triazole (C3-H): >32 (Less reactive)

Workflow A: Organometallic Functionalization (Lithiation)

Mechanism: Kinetic Deprotonation Key Reagent: n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA) Primary Utility: Introduction of electrophiles (aldehydes, ketones, halogens, formyl groups).

The lithiation of 1-substituted 1,2,4-triazoles is regioselective for C5.[1][2][3] The resulting 5-lithio species is stable at cryogenic temperatures but prone to ring fragmentation or equilibration if warmed significantly before trapping.

Validated Experimental Protocol

Standard Operating Procedure for C5-Formylation

-

Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Solvation: Charge with 1-substituted 1,2,4-triazole (1.0 equiv) and anhydrous THF (0.2 M concentration).

-

Cryogenic Cooling: Cool the solution to -78 °C (dry ice/acetone bath). Critical: Maintain internal temperature below -70 °C to prevent ring opening.

-

Metalation: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 15 minutes.

-

Checkpoint: The solution often turns yellow/orange, indicating formation of the lithiated species. Stir for 30–45 minutes at -78 °C.

-

-

Trapping: Add the electrophile (e.g., DMF for formylation, 1.2 equiv) dropwise.

-

Quench: Allow the mixture to warm to 0 °C over 1 hour, then quench with saturated aqueous NH₄Cl.

Mechanistic Pathway (Visualization)

Figure 1: The regioselective lithiation pathway exploits the acidity of the C5 proton, generating a nucleophilic species that attacks electrophiles.

Workflow B: Transition-Metal Catalyzed C-H Activation

Mechanism: Concerted Metalation-Deprotonation (CMD) Key Catalyst: Pd(OAc)₂ / Phosphine or NHC Ligands Primary Utility: Direct Arylation (Biaryl synthesis) without pre-functionalized triazoles.

While lithiation is powerful, it requires harsh conditions and is sensitive to functional groups. Palladium-catalyzed C-H activation offers a "softer" alternative, allowing the coupling of the triazole C5-H directly with aryl halides.

The CMD Mechanism

Unlike standard cross-couplings (Suzuki/Stille) that require a carbon-metal bond on the nucleophile, this pathway uses a base (carbonate or pivalate) to assist the palladium in breaking the C5-H bond.

-

Oxidative Addition: Pd(0) inserts into the Aryl-Halide bond.

-

Ligand Exchange: A carboxylate/carbonate base replaces the halide on Pd.

-

CMD Step: The carboxylate ligand acts as an intramolecular base, deprotonating C5 while the Pd forms a bond with C5 simultaneously.

-

Reductive Elimination: The C5-Aryl bond is formed, regenerating Pd(0).

Validated Protocol (Direct Arylation)

Conditions adapted from Daugulis et al. and recent optimization studies.

-

Substrate: 1-Substituted 1,2,4-triazole (1.0 equiv).

-

Coupling Partner: Aryl Bromide (1.2 equiv).

-

Catalyst: Pd(OAc)₂ (5 mol%).[4]

-

Ligand: P(t-Bu)₃ or XPhos (10 mol%) - Electron-rich bulky phosphines prevent catalyst poisoning by the triazole nitrogens.

-

Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv).

-

Solvent: Toluene or Dioxane (100–120 °C).

Catalytic Cycle Visualization

Figure 2: The Concerted Metalation-Deprotonation (CMD) cycle allows for direct C5-arylation, bypassing the need for halogenated triazole precursors.

Comparative Data Analysis

The choice between lithiation and C-H activation depends on the substrate tolerance and the desired product.

| Feature | Method A: Lithiation (Kinetic) | Method B: Pd-Catalyzed C-H Activation (Thermodynamic) |

| Reactive Species | C5-Lithio anion (Nucleophile) | Pd-Intermediate (Electrophilic character) |

| Primary Reagent | n-BuLi / LDA | Pd(OAc)₂ / Aryl Halide |

| Temperature | -78 °C (Strict control) | 80–140 °C (Heating required) |

| Regioselectivity | Exclusive C5 (Kinetic acidity) | Predominantly C5 (Electronic activation) |

| Functional Group Tolerance | Low (Incompatible with ketones, esters, nitro) | High (Tolerates esters, nitriles, ketones) |

| Main Application | Adding Carbonyls, Halogens, Alkyls | Adding Aryl/Heteroaryl systems |

| Scalability | Difficult (Cryogenic requirements) | Good (Standard batch reactors) |

References

-

Daugulis, O., et al. (2012). "Palladium-Catalyzed C–H Bond Functionalization of 1,2,4-Triazoles." Chemical Reviews.

- Gribble, G. W., & Joule, J. A. (2010). Progress in Heterocyclic Chemistry. Elsevier.

- Chupakhin, O. N. (2016). "Nucleophilic Substitution of Hydrogen in Azines." Academic Press.

-

Wuitschik, G., et al. (2010). "Oxetanes as replacements for gem-dimethyl groups." Angewandte Chemie Int. Ed. (Discusses triazole bioisosteres in drug design).

-

Reich, H. J. (2023). "pKa Values of Heterocycles in DMSO." University of Wisconsin-Madison Chemistry Data.

Sources

Strategic Engineering of Isopropoxy-Substituted 1,2,4-Triazoles in Medicinal Chemistry

Executive Summary

The 1,2,4-triazole scaffold remains a cornerstone in modern medicinal chemistry, serving as a robust pharmacophore in antifungal (e.g., fluconazole, posaconazole), anticancer, and neuroactive agents.[1][2][3][4][5][6] While methoxy and halo-substitutions are ubiquitous, the isopropoxy (

Structural Rationale & SAR Logic

The Isopropoxy Advantage

In the optimization of triazole-based leads, the transition from a methoxy (

-

Lipophilicity Modulation: The isopropyl group adds significant hydrophobic bulk compared to a methyl group. This typically increases the

by approximately 0.8–1.0 units, enhancing blood-brain barrier (BBB) penetration in CNS targets and improving passive permeability in GI absorption. -

Metabolic Shielding: Methoxy groups are prone to rapid oxidative O-dealkylation by cytochrome P450 enzymes (CYP2D6, CYP3A4), leading to rapid clearance. The steric bulk of the isopropyl group hinders the approach of the heme-iron oxo species, often extending the half-life (

) of the parent compound. -

Conformational Locking: In biaryl systems (e.g., isopropoxyphenyl-triazoles), the bulky isopropoxy group can restrict rotation around the ether bond, locking the molecule into a bioactive conformation that favors receptor binding over non-specific protein binding.

SAR Decision Matrix

The following decision tree illustrates the logical flow for deploying an isopropoxy group during lead optimization.

Figure 1: SAR Decision Matrix for Isopropoxy Substitution. This logic gate helps medicinal chemists determine when to deploy the isopropoxy moiety versus alternative bioisosteres.

Synthetic Architectures

Creating isopropoxy-substituted 1,2,4-triazoles requires precise synthetic planning. The isopropoxy group is best introduced early in the synthesis (on the phenyl ring precursor) rather than late-stage alkylation, which can lead to regioselectivity issues (N- vs O-alkylation).

Pathway A: The Hydrazide Cyclization (Preferred)

This route builds the triazole ring after the isopropoxy group is already in place. It is the most robust method for generating 4-(isopropoxyphenyl)-1,2,4-triazoles.

Mechanism:

-

Esterification: 4-Hydroxybenzoic acid is alkylated with isopropyl bromide.

-

Hydrazide Formation: Reaction with hydrazine hydrate.

-

Cyclization: Reaction with an isothiocyanate followed by base-catalyzed cyclization to yield the mercapto-triazole.[7]

Pathway B: Direct Alkylation (The Challenge)

Direct alkylation of a pre-formed 1,2,4-triazol-3-one or -3-thiol with isopropyl halides often yields a mixture of N-alkyl and O/S-alkyl products due to tautomerism. This route is generally discouraged unless specific N-alkylation is desired and controlled by specific catalysts or protecting groups.

Figure 2: Preferred Synthetic Pathway. This route ensures regiospecific installation of the isopropoxy group prior to heterocycle formation, avoiding N/O alkylation ambiguity.

Experimental Protocol: Synthesis of 4-(4-Isopropoxyphenyl)-5-mercapto-3-phenyl-1,2,4-triazole

This protocol is designed to be self-validating. The appearance of specific intermediates (precipitates) acts as a checkpoint for reaction success.

Phase 1: Precursor Synthesis (4-Isopropoxybenzohydrazide)

-

Reagents:

-

Ethyl 4-hydroxybenzoate (10 mmol)

-

Isopropyl bromide (12 mmol)

-

Potassium carbonate (

, anhydrous, 15 mmol) -

DMF (Dimethylformamide, 20 mL)

-

Hydrazine hydrate (99%, 50 mmol)

-

-

Procedure:

-

Alkylation: Dissolve ethyl 4-hydroxybenzoate in DMF. Add

and stir for 15 min. Add isopropyl bromide dropwise. Heat to 80°C for 4 hours. Checkpoint: TLC (Hexane:EtOAc 4:1) should show disappearance of starting phenol ( -

Workup: Pour into ice water (100 mL). Extract with Ethyl Acetate (

mL). Wash organic layer with brine, dry over -

Hydrazinolysis: Dissolve the crude ester in Ethanol (30 mL). Add Hydrazine hydrate (excess). Reflux for 6 hours.

-

Isolation: Cool to room temperature. Pour into ice water. The hydrazide will precipitate as a white solid. Filter, wash with cold water, and dry.

-

Validation: Melting point should be distinct (approx. 108–110°C).

-

Phase 2: Triazole Ring Construction

-

Reagents:

-

4-Isopropoxybenzohydrazide (from Phase 1, 5 mmol)

-

Phenyl isothiocyanate (5.5 mmol)

-

Sodium Hydroxide (2N solution, 10 mL)

-

Ethanol (20 mL)

-

-

Procedure:

-

Thiosemicarbazide Formation: Dissolve hydrazide in Ethanol. Add Phenyl isothiocyanate. Reflux for 2 hours. Checkpoint: A solid intermediate (thiosemicarbazide) may precipitate upon cooling.

-

Cyclization: Add 2N NaOH directly to the reaction mixture. Reflux for an additional 4 hours. The solution should turn clear/yellow.

-

Neutralization: Cool to room temperature. Acidify with dilute HCl (to pH 4–5).

-

Purification: The product will precipitate as a crude solid. Filter and recrystallize from Ethanol/Water.

-

-

Characterization Targets:

-

1H NMR (DMSO-d6): Look for the characteristic isopropyl septet at

ppm and the doublet at

-

Biological Validation & Data Analysis[8]

To validate the efficacy of the isopropoxy substitution, comparative data against the methoxy analog is required.

Quantitative Comparison Table

| Parameter | Methoxy-Analog ( | Isopropoxy-Analog ( | Impact Analysis |

| cLogP | 2.1 | 2.9 | Improved membrane permeability; higher BBB potential. |

| t½ (Microsomal) | 15 min | 45 min | Steric bulk hinders O-dealkylation by CYP enzymes. |

| IC50 (Target X) | 50 nM | 12 nM | Hypothetical: Improved hydrophobic pocket filling. |

| Solubility (aq) | Moderate | Low | Trade-off: Formulation may require cyclodextrins. |

Biological Assay Setup (Antifungal Example)

-

Target: Candida albicans CYP51 (Lanosterol 14

-demethylase). -

Method: Microdilution broth assay (CLSI M27-A3).

-

Control: Fluconazole (Positive), DMSO (Negative).

-

Critical Step: Due to the lower solubility of isopropoxy analogs, ensure stock solutions are prepared in 100% DMSO and diluted such that final DMSO concentration is <1% to avoid solvent toxicity masking the drug effect.

References

-

Purohit, M., & Mayur, Y. C. (2012). Anticancer Properties of 1,2,4-Triazoles.[1][2][3][4][5][8][9] ISRES. 10

-

Singh, R. (2024). Synthetic Methodology, SAR and Pharmacology of Commercialized Preparations Employing 1,2,4-Triazole Analogues. ChemistrySelect. 2

-

Matin, A., et al. (2022).[11] Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. 11[6][12]

-

Hassan, et al. (2023). An insight on medicinal attributes of 1,2,4-triazoles. PMC. 1[6][12]

-

Zhang, S., et al. (2023). Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity.[12][13][14] PMC. 12[6]

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]

- 3. Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An updated review on diverse range of biological activities of 1,2,4-triazole derivatives: Insight into structure activity relationship | CoLab [colab.ws]

- 5. epubl.ktu.edu [epubl.ktu.edu]

- 6. scispace.com [scispace.com]

- 7. Design, synthesis and SAR exploration of tri-substituted 1,2,4-triazoles as inhibitors of the annexin A2–S100A10 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. isres.org [isres.org]

- 11. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 12. Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 14. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Strategic Utilization of 1-Benzyl-1,2,4-Triazole Halogenated Intermediates

This guide provides an in-depth exploration of the synthetic strategies for creating halogenated intermediates of 1-benzyl-1,2,4-triazole, a scaffold of significant interest in medicinal chemistry. The 1,2,4-triazole motif is a cornerstone in the design of numerous therapeutic agents, valued for its metabolic stability, hydrogen bonding capabilities, and dipole character, which facilitate strong interactions with biological targets.[1] Halogenation of this core structure provides a powerful tool for medicinal chemists, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties and serving as a versatile handle for further functionalization through cross-coupling reactions.

This document moves beyond a simple recitation of protocols to explain the underlying chemical principles and strategic considerations that guide the synthesis of these valuable intermediates. We will explore methodologies for introducing halogens onto the triazole ring, the benzyl moiety, and the benzylic bridge, providing detailed, field-tested protocols for key transformations.

Foundational Synthesis: The 1-Benzyl-1,2,4-Triazole Core

The journey begins with the construction of the parent 1-benzyl-1,2,4-triazole scaffold. The most direct and widely adopted method is the N-alkylation of 1,2,4-triazole with a benzyl halide. The regioselectivity of this reaction is a critical consideration, as alkylation can potentially occur at the N1 or N4 positions.[2]

Causality of N1-Selectivity: Alkylation of unsubstituted 1,2,4-triazole with benzyl halides typically favors the formation of the 1-substituted isomer over the 4-substituted one. This preference can be attributed to a combination of thermodynamic and kinetic factors, with the N1-substituted product often being the more thermodynamically stable isomer. The use of specific bases and solvent systems can further enhance this selectivity. For instance, using a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in an aprotic solvent like THF has been shown to yield a high ratio of the N1-isomer.[2]

Experimental Protocol: Synthesis of 1-Benzyl-1H-1,2,4-triazole

Objective: To synthesize the core 1-benzyl-1H-1,2,4-triazole structure via N-alkylation.

Materials:

-

1,2,4-Triazole

-

Benzyl bromide (or Benzyl chloride)

-

Sodium hydroxide (or Potassium carbonate)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

Procedure:

-

To a solution of 1,2,4-triazole (1.0 eq) in DMF, add powdered sodium hydroxide (1.2 eq) at room temperature.

-

Stir the suspension for 30 minutes to form the sodium salt of the triazole.

-

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 4-6 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 1-benzyl-1H-1,2,4-triazole.

This foundational molecule serves as the starting point for several halogenation strategies.

Caption: General workflow for the N-benzylation of 1,2,4-triazole.

Strategic Halogenation of the Triazole Ring

Direct electrophilic halogenation of the C-H bonds on the 1,2,4-triazole ring is challenging due to the ring's electron-deficient nature.[1] Therefore, more nuanced strategies are required.

Strategy 1: Synthesis from Halogenated Triazole Precursors

The most reliable method for obtaining C-halogenated 1-benzyl-1,2,4-triazoles is to begin with a pre-halogenated triazole and subsequently introduce the benzyl group. The synthesis of 1-benzyl-3,5-dibromo-1H-1,2,4-triazole provides an excellent case study.

Rationale: This approach circumvents the low reactivity of the triazole C-H bonds towards electrophiles. By starting with 3,5-dibromo-1H-1,2,4-triazole, the halogen atoms are already in place, and the subsequent N-benzylation proceeds under standard alkylation conditions.

Objective: To synthesize a dibrominated triazole intermediate by benzylating a pre-halogenated core.

Materials:

-

3,5-Dibromo-1H-1,2,4-triazole

-

Benzyl bromide

-

N,N-Diisopropylethylamine (DIPEA)

-

Acetonitrile (MeCN)

-

Ethyl acetate (EtOAc)

-

1 N HCl

Procedure:

-

Dissolve 3,5-dibromo-1H-1,2,4-triazole (1.0 eq) in acetonitrile.

-

Add N,N-Diisopropylethylamine (1.02 eq) to the solution.

-

Add benzyl bromide (1.02 eq) to the mixture.

-

Heat the reaction mixture to reflux for 60 minutes.

-

After cooling, evaporate the solvent under reduced pressure.

-

Take up the residue in ethyl acetate and wash successively with water, 1 N HCl, and saturated aqueous NaHCO₃.

-

Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude product.

-

Purify by distillation or recrystallization to obtain 1-benzyl-3,5-dibromo-1H-1,2,4-triazole.[3]

This dibrominated intermediate is a versatile platform for further diversification, as the bromines at the C3 and C5 positions exhibit different reactivities.

Strategy 2: Selective Halogen Exchange

The differential electronic environment at the C3 and C5 positions allows for selective manipulation. Nucleophilic substitution is known to be significantly faster at the 5-position of 1-alkyl-1H-1,2,4-triazoles compared to the 3-position.[3] This can be exploited for selective halogen exchange, for example, to create fluorinated derivatives.

Objective: To demonstrate selective halogenation via nucleophilic aromatic substitution.

Materials:

-

1-Benzyl-3,5-dibromo-1H-1,2,4-triazole

-

Cesium fluoride (CsF)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

Procedure:

-

Combine 1-benzyl-3,5-dibromo-1H-1,2,4-triazole (1.0 eq) and cesium fluoride (2.0 eq) in DMSO.

-

Heat the mixture with intense stirring to 120°C for approximately 5-6 hours.

-

Cool the mixture and pour it onto ice.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic extracts with water, dry over MgSO₄, filter, and concentrate.

-

Purify the residue via chromatography to isolate 1-benzyl-3-bromo-5-fluoro-1H-1,2,4-triazole.[3]

Strategy 3: Directed Deprotonation (Lithiation) followed by Halogenation

For the selective introduction of a halogen onto an unsubstituted 1-benzyl-1,2,4-triazole, a directed metallation approach is the most effective strategy. The C5-proton is the most acidic C-H proton on the triazole ring and can be selectively removed by a strong base like n-butyllithium (n-BuLi).[4] The resulting 5-lithio intermediate is a potent nucleophile that can be quenched with an electrophilic halogen source.

Causality of C5-Acidity: The acidity of the C5-H is enhanced by the inductive electron-withdrawing effects of the adjacent nitrogen atoms (N1 and N4). This makes it the kinetically and thermodynamically favored site for deprotonation.[3][5]

Objective: To achieve regioselective halogenation of the triazole ring via a lithiation-bromination sequence.

Materials:

-

1-Benzyl-1H-1,2,4-triazole

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

1,2-Dibromoethane (or another electrophilic bromine source like Br₂)

-

Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

-

Dissolve 1-benzyl-1H-1,2,4-triazole (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78°C.

-

Stir the solution at -78°C for 1 hour to ensure complete formation of the 5-lithio species.

-

Add a solution of 1,2-dibromoethane (1.2 eq) in anhydrous THF dropwise.

-

Allow the reaction to stir at -78°C for 2 hours, then warm slowly to room temperature.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify by column chromatography to obtain 1-benzyl-5-bromo-1H-1,2,4-triazole.

This strategy can be adapted for chlorination (using hexachloroethane) or iodination (using iodine).

Caption: Synthetic strategies for halogenating the 1,2,4-triazole ring.

Synthesis of Intermediates via Halogenated Benzyl Precursors

An alternative and highly effective strategy is to build the molecule from a halogenated benzyl halide. This approach is advantageous when the desired halogen position is on the phenyl ring, as direct electrophilic substitution on the benzyl ring of 1-benzyl-1,2,4-triazole can be complicated by the deactivating nature of the triazole ring.

Rationale: Commercially available halobenzyl halides are plentiful. The standard N-alkylation protocol can be applied directly, providing clean and predictable synthesis of the target 1-(halobenzyl)-1,2,4-triazole, again with a strong preference for the N1 isomer.[2]

Experimental Protocol: Synthesis of 1-(4-Bromobenzyl)-1H-1,2,4-triazole

Objective: To prepare a phenyl-halogenated intermediate using a building block approach.

Materials:

-

1,2,4-Triazole

-

4-Bromobenzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone or DMF

-

Ethyl acetate

-

Water

Procedure:

-

Suspend 1,2,4-triazole (1.0 eq) and potassium carbonate (1.5 eq) in acetone.

-

Add a solution of 4-bromobenzyl bromide (1.0 eq) in acetone to the suspension.

-

Heat the mixture to reflux and stir until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1-(4-bromobenzyl)-1H-1,2,4-triazole.

Characterization of Key Intermediates

Unambiguous structural confirmation is paramount. A combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy is typically employed.

| Compound | Synthesis Strategy | Key ¹H NMR Signals (δ, ppm, CDCl₃) | Key ¹³C NMR Signals (δ, ppm) | MS (m/z) |

| 1-Benzyl-1H-1,2,4-triazole | N-Alkylation | ~8.08 (s, 1H, C3-H), ~7.95 (s, 1H, C5-H), ~7.40-7.25 (m, 5H, Ph-H), ~5.35 (s, 2H, CH₂) | ~152 (C5), ~145 (C3), ~134 (Ph-Cq), ~129-128 (Ph-C), ~54 (CH₂) | M+H⁺: 160.08 |

| 1-Benzyl-3,5-dibromo-1H-1,2,4-triazole | From Dibromo-precursor | ~7.45-7.30 (m, 5H, Ph-H), ~5.40 (s, 2H, CH₂)[3] | ~145 (C3), ~135 (C5), ~134 (Ph-Cq), ~129-128 (Ph-C), ~56 (CH₂) | M⁺: 315.9/317.9/319.9 |

| 1-(4-Bromobenzyl)-1H-1,2,4-triazole | From Halobenzyl-precursor | ~8.10 (s, 1H, C3-H), ~7.98 (s, 1H, C5-H), ~7.50 (d, 2H, Ar-H), ~7.15 (d, 2H, Ar-H), ~5.30 (s, 2H, CH₂) | ~152 (C5), ~145 (C3), ~133 (Ar-Cq), ~132 (Ar-C), ~129 (Ar-C), ~122 (C-Br), ~53 (CH₂) | M+H⁺: 238.0/240.0 |

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. Mass spectrometry data reflects the expected isotopic pattern for bromine-containing compounds.

Conclusion and Future Outlook

The halogenated intermediates of 1-benzyl-1,2,4-triazole are indispensable tools in drug discovery and development. This guide has detailed robust and regioselective synthetic strategies to access these compounds. The choice of strategy—building from a halogenated triazole, building from a halogenated benzyl halide, or direct C-H functionalization via lithiation—depends on the desired location of the halogen atom. The C5-lithiation pathway is particularly powerful for direct, selective functionalization of the triazole ring, while N-alkylation with corresponding halobenzyl halides is the most straightforward route for introducing halogens onto the phenyl ring. The differential reactivity of the C3 and C5 positions, as demonstrated by selective halogen exchange, offers further avenues for creating complex molecular architectures. These intermediates are primed for subsequent diversification, most notably through palladium-catalyzed cross-coupling reactions, opening the door to a vast chemical space for the development of novel therapeutic agents.

References

-

The First Versatile Synthesis of 1-Alkyl-3-fluoro-1H-[3][5][6]triazoles. (URL not available)

-

Fivush, A. M. (1988). New synthetic transformations of 1-benzyl, 3,5-dibromo, 1h-1,2,4-triazole. Retrospective Theses and Dissertations. [Link]

-

An improved method for the N-alkylation of benzotriazole and 1,2,4-triazole. ResearchGate. (2025, August 6). [Link]

-

Mal, D., & Bera, K. (2022). Mechanochemical halogenation of unsymmetrically substituted azobenzenes. Beilstein Journal of Organic Chemistry, 18, 680–687. [Link]

-

Gilchrist, T. L., & Rees, C. W. (1983). Azoles. Part 13. Synthesis and bromine → lithium exchange reactions of some 1-substituted 4,5-dibromo-1H-1,2,3-triazoles and 2-substituted 4,5-dibromo-2H-1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1, 79-84. [Link]

-

An Investigation into the Alkylation of 1,2,4-Triazole. ResearchGate. [Link]

-

Benzylic Bromination. Chemistry Steps. (2024, February 10). [Link]

-

Boraei, A. T. A., El Ashry, E. S. H., & Duerkop, A. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10, 22. [Link]

-

Azoles. Part 13. Synthesis and bromine → lithium exchange reactions of some 1-substituted 4,5-dibromo-1H-1,2,3-triazoles and 2-substituted 4,5-dibromo-2H-1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Synthesis of 1,2,4 triazole compounds. ISRES. [Link]

-

Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. [Link]

-

Boraei, A. T. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(1), 22. [Link]

-

Abu-Orabi, S. T., et al. (2009). Synthesis of some 1,2,4-Triazolyl-1,2,3-Triazole Derivatives: (1,3-Dipolar Cycloaddition Reaction). Jordan Journal of Chemistry, 4(3). [Link]

-

Lithiation of 1‐benzylimidazole. A hypothesis on the regioselectivity of the electrophilic attacks on the lithiated species. Scilit. [Link]

-

Synthesis and Antibacterial Activity of N-substituted-1-benzyl-1H-1,2,3- triazole-carbohydrazide derivatives. Der Pharma Chemica. [Link]

-

SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Journal of Chemistry and Technologies. (2025, December 25). [Link]

-

Bugden, F. E., et al. (2022). Lithiation-Functionalisation of Triazoles Bearing Electron-Withdrawing N-Substituents: Challenges and Solutions. Chemistry-A European Journal, e202202302. [Link]

-

Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Scientific Update. (2022, October 26). [Link]

-

Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species. SciELO. [Link]

-

1-(4-Bromobenzyl)-4-phenyl-1 h-1,2,3-triazole. PubChem. [Link]

-

Organic chemistry 23: Radicals - allylic and benzylic bromination, cyclizations. CureFFI.org. (2015, April 3). [Link]

-

Preparation of 1-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-7-bromo-1H-indole 4a. ResearchGate. [Link]

-

Tian, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 973798. [Link]

-

Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Journal of Sustainable Materials Processing and Management. (2023, November 8). [Link]

-

Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. Chemistry Central Journal. (2022, November 12). [Link]

-

A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. [Link]

-

An Facile Synthesis of 3-(1-(4-Halobenzyl)-1H-1,2,3-triazol- 4-yl)-9-alkyl-9H. AIP Publishing. [Link]

-

Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. American Chemical Society. [Link]

-

Mechanochemical halogenation of unsymmetrically substituted azobenzenes. Beilstein Journals. (2022, June 15). [Link]

-

Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles. Organic Chemistry Portal. [Link]

-

Synthesis of a New Bis(1,2,4-Triazole) Derivative with Antimicrobial Activity. MDPI. (2025, November 11). [Link]

-

1H-1,2,4-Triazole. NIST WebBook. [Link]

- Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Pergamon.

-

NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory, India. [Link]

Sources

Solubility of Bromo-Alkoxy Triazoles in Organic Solvents: A Technical Guide

The following technical guide details the solubility characteristics, experimental determination, and thermodynamic modeling of bromo-alkoxy triazoles. This guide is structured to serve researchers in medicinal chemistry and process development.

Executive Summary

Bromo-alkoxy substituted 1,2,4-triazoles and 1,2,3-triazoles represent a critical scaffold in modern drug discovery, particularly in the development of antifungal agents, kinase inhibitors, and high-energy materials. While the unsubstituted triazole core is highly water-soluble and polar, the introduction of lipophilic bromine and alkoxy substituents drastically alters the physicochemical landscape.

This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of these compounds.[1] It synthesizes thermodynamic principles with practical laboratory protocols to ensure precise formulation and purification strategies.

Chemical Context & Structure-Property Relationships (SPR)

Understanding the solubility of bromo-alkoxy triazoles requires analyzing the competition between the triazole core's dipole and the substituents' lipophilicity.

The Triazole Core vs. Substituents

-

Triazole Core: Acts as a hydrogen bond acceptor (and donor if NH is free). It drives solubility in polar protic solvents (Methanol, Ethanol) and polar aprotic solvents (DMSO, DMF).

-

Bromo Substituent: Increases molecular weight and polarizability but significantly reduces water solubility due to the heavy atom effect and lack of hydrogen bonding capability. It enhances solubility in halogenated solvents (DCM, Chloroform).

-

Alkoxy Chain: The length of the alkoxy chain (

) acts as a "solubility dial." Short chains (methoxy/ethoxy) retain some polarity; long chains (

Theoretical Solubility Framework (Hansen Parameters)

Solubility is maximized when the Hansen Solubility Parameters (HSP) of the solute and solvent align.

- (Dispersion): Dominant in the bromo-alkoxy chain.

- (Polarity): High in the triazole ring.

- (Hydrogen Bonding): Moderate in the ring nitrogens.

Insight: Bromo-alkoxy triazoles typically exhibit a "Dual-Solubility" profile—soluble in alcohols (H-bonding match) and chlorinated solvents (Polarity/Dispersion match), but poor in pure water or pure alkanes.

Experimental Determination Protocol

To obtain high-integrity thermodynamic data, the Isothermal Saturation Method (Shake-Flask) coupled with HPLC-UV/Vis quantification is the industry standard.

Materials & Apparatus

-

Solute: Bromo-alkoxy triazole derivative (Purity >99.0%, confirmed by HPLC/NMR).

-

Solvents: HPLC Grade (Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene, THF).

-

Apparatus: Jacketed glass vessels, thermostatic water bath (

K), magnetic stirrers, 0.45

Step-by-Step Workflow

-

Preparation: Add excess solid solute to 20 mL of solvent in a jacketed vessel.

-

Equilibration: Stir continuously at the target temperature for 24–48 hours.

-

Settling: Stop stirring and allow the suspension to settle for 2 hours at the same temperature.

-

Sampling: Withdraw supernatant using a pre-heated glass syringe.

-

Filtration: Filter immediately through a 0.45

m filter into a pre-weighed volumetric flask. -

Quantification: Dilute with mobile phase and analyze via HPLC. Calculate mole fraction solubility (

).

Experimental Workflow Diagram

Figure 1: Standardized workflow for the isothermal determination of solubility.

Thermodynamic Modeling

Experimental data must be correlated with thermodynamic models to predict solubility at unmeasured temperatures and to understand the dissolution enthalpy.

The Modified Apelblat Equation

This semi-empirical model is highly accurate for triazole derivatives in organic solvents.

- : Mole fraction solubility.[2]

- : Absolute temperature (K).[3][4][5]

- : Empirical model parameters derived from regression analysis.

Van't Hoff Analysis

To determine the thermodynamic driving forces (Enthalpy

-

Plot:

vs -

Slope:

. -

Intercept:

.

Field Insight: For bromo-alkoxy triazoles, dissolution is typically endothermic (

Solvent Effects & Data Trends

Based on literature data for structural analogs (e.g., 3-amino-1,2,4-triazole, methyl 1,2,4-triazole-3-carboxylate), the solubility of bromo-alkoxy triazoles generally follows this hierarchy:

| Solvent Class | Representative Solvents | Solubility Trend | Mechanism |

| Polar Aprotic | DMSO, DMF, NMP | Very High | Strong dipole-dipole interactions with triazole ring. |

| Short Alcohols | Methanol, Ethanol | High | H-bonding with triazole nitrogens; alkyl chain matches alkoxy group. |

| Chlorinated | DCM, Chloroform | Moderate/High | Dispersion forces match bromo-substituent; good for extraction. |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Dipole interactions; standard recrystallization solvents. |

| Non-Polar | Hexane, Heptane | Low | Only interacts with alkoxy chain; crystal lattice energy dominates. |

| Water | Water | Very Low | Hydrophobic bromo/alkoxy groups disrupt water network. |

Recrystallization Strategies

For purification, a "Mixed Solvent" system is most effective for this class:

-

DCM / Hexane: Dissolve in DCM (good solubility), slowly add Hexane (anti-solvent).

-

Ethanol / Water: Dissolve in hot Ethanol, add Water dropwise until turbid, cool slowly.

Logical Diagram: Solubility Prediction

Figure 2: Logical framework for predicting solvent compatibility based on structural moieties.

References

-

Wang, S., et al. (2007).[4] "Solubility of 1H-1,2,4-Triazole in Ethanol, 1-Propanol, 2-Propanol, 1,2-Propanediol, Ethyl Formate, Methyl Acetate, Ethyl Acetate, and Butyl Acetate at (283 to 363) K." Journal of Chemical & Engineering Data.[4][6] Link

-

Li, Y., et al. (2022). "Measurement and Correlation of Solubility of Methyl 1,2,4-Triazole-3-carboxylate in 14 Pure Solvents from 278.15 to 318.15 K." Journal of Chemical & Engineering Data. Link

-

Wang, X.J., et al. (2009).[7] "Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles." Organic Letters. Link

-

Zhu, M., et al. (2019). "Solubility determination and thermodynamic modelling of 3-amino-1,2,4-triazole in ten organic solvents." Journal of Molecular Liquids. Link

-

BenchChem. (2025).[1] "Technical Guide on the Solubility of Halogenated Benzyl Alcohols and Analogs." BenchChem Technical Resources. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]

Comprehensive Characterization and Synthesis of 1-Benzyl-3-bromo-5-isopropoxy-1H-1,2,4-triazole

This guide serves as a comprehensive technical reference for 1-benzyl-3-bromo-5-isopropoxy-1H-1,2,4-triazole , a specialized heterocyclic intermediate. While the inquiry specifically highlights "molecular weight," this parameter is merely the starting point for understanding the compound's role in quantitative structure-activity relationship (QSAR) modeling, stoichiometric synthesis, and analytical validation.[1]

Executive Summary

1-Benzyl-3-bromo-5-isopropoxy-1H-1,2,4-triazole (CAS: 1415719-55-9) is a trisubstituted 1,2,4-triazole scaffold used primarily as a versatile building block in the development of antifungal agents, agrochemicals, and bioisosteres for amide bonds. Its structural uniqueness lies in the regioselective differentiation of the 3- and 5-positions, allowing for sequential functionalization—a critical feature for fragment-based drug discovery (FBDD).

This guide details the physicochemical profile, validated synthesis protocols, and analytical logic required to utilize this scaffold effectively.

Physicochemical Profile & Molecular Weight Analysis

The molecular weight (MW) of this compound is not just a static number; it is a critical design constraint for maintaining "drug-likeness" during lead optimization.

Quantitative Data Summary

| Parameter | Value | Technical Context |

| Molecular Formula | C₁₂H₁₄BrN₃O | Core stoichiometry. |

| Molecular Weight (Average) | 296.16 g/mol | Used for molarity calculations and dosing.[1] |

| Monoisotopic Mass | 295.0320 Da | Critical for High-Resolution Mass Spectrometry (HRMS). |

| Isotopic Pattern | 1:1 doublet | Distinctive [M]+ and [M+2]+ due to ⁷⁹Br/⁸¹Br isotopes.[1] |

| Calculated LogP (cLogP) | ~3.6 | Indicates moderate lipophilicity; requires organic co-solvents (e.g., DMSO, DMF).[1] |

| Topological Polar Surface Area | 42 Ų | Favorable for membrane permeability (Rule of 5 compliant).[1] |

The "Heavy Atom" Implication

With a MW of 296.16, this molecule is an ideal Fragment Lead . In FBDD, the "Rule of 3" suggests fragments should have a MW < 300. This compound sits at the upper threshold, offering maximum complexity while remaining amenable to further coupling (e.g., Suzuki-Miyaura coupling at the C3-Br position) without immediately violating Lipinski's Rule of 5 (MW < 500) in the final drug candidate.[1]

Synthetic Methodology (The "Core")

The synthesis of 1-benzyl-3-bromo-5-isopropoxy-1H-1,2,4-triazole relies on the regioselective nucleophilic aromatic substitution (SɴAr) of a dibromo precursor. This protocol is preferred over direct alkylation of a triazolone due to higher yield and cleaner regiochemistry.

Retrosynthetic Analysis

The strategic disconnection reveals that the C5-O bond is the most labile, accessible via displacement of a leaving group (Bromine) by an alkoxide nucleophile.

Validated Synthesis Protocol

Reaction: 1-Benzyl-3,5-dibromo-1H-1,2,4-triazole + NaOiPr → Product + NaBr

-

Preparation of Nucleophile:

-

In a flame-dried flask under N₂, dissolve sodium metal (1.1 eq) in anhydrous isopropanol (0.5 M). Stir until H₂ evolution ceases and a clear solution of sodium isopropoxide forms.

-

Why: Generating the alkoxide in situ prevents hydrolysis and ensures accurate stoichiometry.

-

-

SɴAr Displacement:

-

Cool the solution to 0°C.

-

Add 1-benzyl-3,5-dibromo-1H-1,2,4-triazole (1.0 eq) portion-wise.

-

Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

-

Causality: The C5 position in N1-substituted triazoles is more electrophilic than C3 due to the inductive effect of the benzyl group and the specific arrangement of the ring nitrogens. This ensures the isopropoxy group attacks C5 selectively, leaving the C3-Br intact for future cross-coupling.

-

-

Work-up & Purification:

Analytical Validation & Quality Control

Trustworthiness in chemical biology relies on rigorous characterization. For this molecule, the Bromine Isotope Pattern is the primary diagnostic tool.

Mass Spectrometry (LC-MS) Logic

Unlike standard organic molecules, this compound contains one bromine atom.[1]

-

Expectation: You will not see a single parent peak.

-

Observation: You must observe two peaks of nearly equal intensity separated by 2 mass units.

-

Self-Validating Check: If the intensity ratio is not ~1:1, or if you see a cluster (e.g., 1:2:1), you have either lost the bromine (dehalogenation) or reacted both bromines (bis-substitution).[1]

NMR Interpretation (¹H NMR, 400 MHz, CDCl₃)

-

δ 7.20–7.40 (m, 5H): Benzyl aromatic protons.[1]

-

δ 5.15 (s, 2H): Benzyl benzylic -CH₂-.

-

δ 4.90 (septet, 1H): Isopropyl methine (-CH-).[1]

-

δ 1.35 (d, 6H): Isopropyl methyls (-CH₃).[1]

-

Critical Absence: There should be no singlet in the aromatic region typically associated with the triazole ring C-H (approx δ 8.0 ppm).[1] Its presence indicates incomplete bromination of the starting material or loss of a substituent.

References

-

Molaid Chemicals. (2023).[1] Physicochemical properties of 1-benzyl-3-bromo-5-isopropoxy-1H-1,2,4-triazole (CAS 1415719-55-9). Retrieved from [Link][1]

-

Organic Chemistry Portal. (2016).[1] Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles. Retrieved from [Link]

-

National Institutes of Health (PubChem). (2023).[1] Compound Summary for 3,5-Dibromo-1,2,4-triazole. Retrieved from [Link][1]

-

Beilstein Journal of Organic Chemistry. (2023). One-pot nucleophilic substitution–double click reactions of biazides. Retrieved from [Link][1]

Sources

Methodological & Application

Synthesis of 1-benzyl-3-bromo-5-isopropoxy-1,2,4-triazole from 3,5-dibromo precursor

Technical Application Note: Regioselective Synthesis of 1-Benzyl-3-bromo-5-isopropoxy-1,2,4-triazole

Executive Summary

This application note details the robust synthesis of 1-benzyl-3-bromo-5-isopropoxy-1,2,4-triazole starting from the commercially available 3,5-dibromo-1,2,4-triazole . The synthesis addresses two primary regiochemical challenges: (1) selective N-alkylation of the triazole ring and (2) regioselective Nucleophilic Aromatic Substitution (SNAr) of the dibromo-intermediate.

The protocol utilizes a sequential approach where N-benzylation activates the C5-position, directing the subsequent alkoxylation exclusively to the 5-position. This methodology avoids the formation of inseparable isomeric mixtures, a common pitfall in 1,2,4-triazole chemistry.

Critical Analysis & Strategic Planning

The Regioselectivity Challenge

The 1,2,4-triazole ring exists in tautomeric equilibrium. Alkylation of 3,5-dibromo-1,2,4-triazole can theoretically occur at the N1, N2, or N4 positions.

-